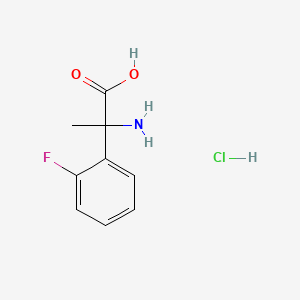
2-Amino-2-(2-fluorophenyl)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-2-(2-fluorophenyl)propanoic acid-HCl is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a hydrochloride salt, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2-fluorophenyl)propanoic acid-HCl typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable precursor, such as 2-fluorobenzaldehyde.
Formation of the Amino Acid: The precursor undergoes a series of reactions, including reductive amination and subsequent protection of the amino group.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the desired (2R)-enantiomer.
Hydrochloride Salt Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (2R)-2-Amino-2-(2-fluorophenyl)propanoic acid-HCl may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and recrystallization, is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(2-fluorophenyl)propanoic acid-HCl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The fluorophenyl group can be reduced to form the corresponding cyclohexyl derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
(2R)-2-Amino-2-(2-fluorophenyl)propanoic acid-HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(2-fluorophenyl)propanoic acid-HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The amino group plays a crucial role in forming hydrogen bonds and electrostatic interactions, which are essential for its activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-(2-fluorophenyl)propanoic acid-HCl: The enantiomer of the compound with different stereochemistry.
2-Amino-2-(2-chlorophenyl)propanoic acid-HCl: Similar structure with a chlorine atom instead of fluorine.
2-Amino-2-(2-bromophenyl)propanoic acid-HCl: Similar structure with a bromine atom instead of fluorine.
Uniqueness
(2R)-2-Amino-2-(2-fluorophenyl)propanoic acid-HCl is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, making it a valuable tool in research and drug development.
Properties
Molecular Formula |
C9H11ClFNO2 |
|---|---|
Molecular Weight |
219.64 g/mol |
IUPAC Name |
2-amino-2-(2-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-9(11,8(12)13)6-4-2-3-5-7(6)10;/h2-5H,11H2,1H3,(H,12,13);1H |
InChI Key |
DTGCHWICWGQIOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1F)(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


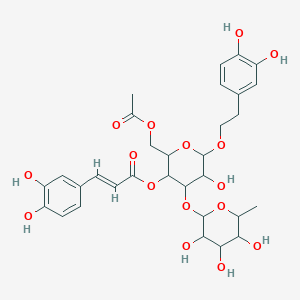
![(-)-9-(1R,2R-Pseudoephedrinyl)-(10S)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane](/img/structure/B12277357.png)
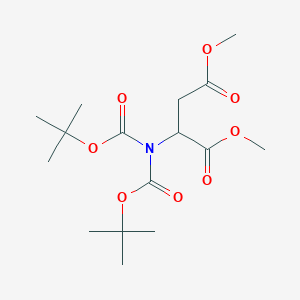
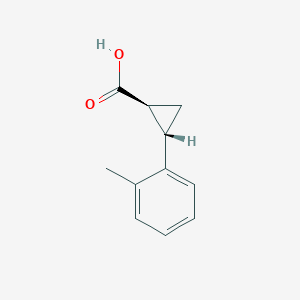
![4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12277381.png)

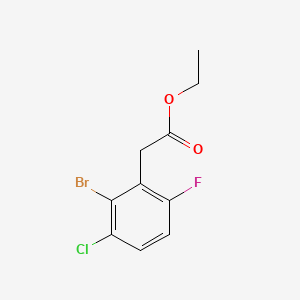
![2-{[(3,4-difluorophenyl)methyl]sulfanyl}-3-(2,5-dimethylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12277400.png)
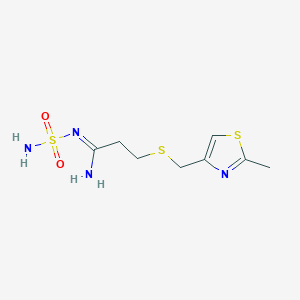
![5-chloro-N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12277414.png)
![10,13-Dimethyl-17-(oxan-2-yloxy)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12277419.png)

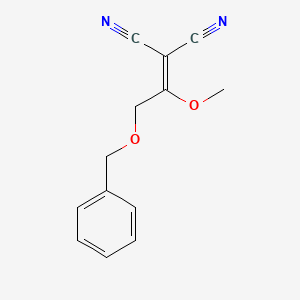
![Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]-](/img/structure/B12277435.png)
